BR 402
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Overview
Description
1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated ethyl group, a methylamino group, and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves several steps. One common method includes the reaction of 2-bromoethylamine with 2-butyne-1,4-diol under specific conditions to form the intermediate compound. This intermediate is then reacted with 5-methylpyrrolidin-2-one in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to maximize yield and purity .
Chemical Reactions Analysis
1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in binding to these targets, leading to various biochemical pathways being activated or inhibited. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid can be compared with similar compounds such as:
- 4-[2-Bromoethyl(methyl)amino]but-2-ynyl N-(3-chlorophenyl)carbamate
- 2-Bromoethyl(methyl)phosphoramidic dichloride
These compounds share similar structural features but differ in their specific functional groups and overall chemical properties.
Properties
IUPAC Name |
1-[4-[2-bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O.C2H2O4/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13;3-1(4)2(5)6/h11H,5-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGABRVGTIIANJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CC#CCN(C)CCBr.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922744 |
Source
|
Record name | Oxalic acid--1-{4-[(2-bromoethyl)(methyl)amino]but-2-yn-1-yl}-5-methylpyrrolidin-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118630-61-8 |
Source
|
Record name | BR 402 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118630618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalic acid--1-{4-[(2-bromoethyl)(methyl)amino]but-2-yn-1-yl}-5-methylpyrrolidin-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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